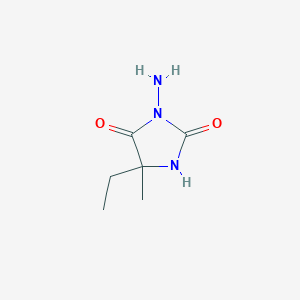

3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-5-ethyl-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-3-6(2)4(10)9(7)5(11)8-6/h3,7H2,1-2H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVDMBBBYFDCPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395319 | |

| Record name | 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005-88-5 | |

| Record name | 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide outlines a plausible and scientifically supported synthetic pathway based on established methodologies for analogous 3-aminohydantoin derivatives.

Introduction

This compound belongs to the 3-aminohydantoin class of compounds. Hydantoin derivatives are known to exhibit a wide range of biological activities, and the introduction of an amino group at the N-3 position can significantly modulate their pharmacological properties. Notably, several 3-aminohydantoins have been investigated for their anticonvulsant and other central nervous system activities. This guide details a proposed two-step synthetic route, commencing with the well-established Bucherer-Bergs reaction to form the hydantoin core, followed by a subsequent amination step.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in two primary stages:

-

Step 1: Synthesis of 5-Ethyl-5-methylimidazolidine-2,4-dione via the Bucherer-Bergs reaction.

-

Step 2: N-Amination of 5-Ethyl-5-methylimidazolidine-2,4-dione to yield the final product.

The overall proposed synthetic workflow is depicted below:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Ethyl-5-methylimidazolidine-2,4-dione

This step utilizes the Bucherer-Bergs reaction, a well-documented method for the synthesis of 5,5-disubstituted hydantoins from ketones.

Reaction Scheme:

Caption: Bucherer-Bergs reaction for 5-Ethyl-5-methylimidazolidine-2,4-dione.

Detailed Protocol (Adapted from literature for analogous compounds):

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-butanone (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq).

-

Add a 1:1 mixture of ethanol and water as the solvent. The volume should be sufficient to dissolve the reactants upon heating.

-

Heat the reaction mixture to 60-70 °C with continuous stirring.

-

Maintain the reaction at this temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with a dilute mineral acid (e.g., HCl) to a pH of approximately 6. This should be performed in a well-ventilated fume hood due to the potential evolution of hydrogen cyanide gas.

-

The product, 5-ethyl-5-methylhydantoin, is expected to precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol/water, to obtain the purified 5-ethyl-5-methylhydantoin.

Quantitative Data for 5-Ethyl-5-methylimidazolidine-2,4-dione (Precursor):

| Property | Value |

| Molecular Formula | C6H10N2O2 |

| Molecular Weight | 142.16 g/mol |

| CAS Number | 5394-36-5 |

| Melting Point | 144-150 °C |

| Appearance | White crystalline solid |

Note: The yield for this specific reaction is not documented and would need to be determined experimentally.

Step 2: N-Amination of 5-Ethyl-5-methylimidazolidine-2,4-dione

This proposed step involves the introduction of an amino group at the N-3 position of the hydantoin ring. The reaction of hydantoins with hydrazine is a known method for the synthesis of 3-aminohydantoins.

Reaction Scheme:

Caption: N-Amination of the hydantoin precursor.

Proposed Protocol (Based on general procedures for 3-aminohydantoins):

-

In a round-bottom flask, dissolve the synthesized 5-ethyl-5-methylhydantoin (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Add an excess of hydrazine hydrate (e.g., 5-10 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 12-24 hours). Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess solvent and hydrazine hydrate under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane) to yield this compound.

Quantitative Data for this compound (Target Molecule):

| Property | Value |

| Molecular Formula | C6H11N3O2 |

| Molecular Weight | 157.17 g/mol |

| CAS Number | Not assigned (as of available data) |

| Melting Point | Not reported |

| Appearance | To be determined |

| Yield | To be determined |

| Spectral Data (NMR, IR, MS) | Not reported |

Disclaimer: The experimental protocol and quantitative data for the N-amination step are predictive and based on established chemical principles for similar transformations. Experimental validation is required to determine the optimal reaction conditions, yields, and physicochemical properties of the final product.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not available in the public domain, the 3-aminohydantoin scaffold is associated with various pharmacological activities, most notably as anticonvulsant agents.

Logical Relationship of Potential Biological Investigation:

Caption: Potential workflow for investigating the biological activity of the target molecule.

The anticonvulsant effect of many hydantoin-based drugs is attributed to their ability to modulate voltage-gated sodium channels, thereby stabilizing neuronal membranes and preventing the propagation of seizure activity. It is also plausible that 3-aminohydantoins could interact with other targets within the central nervous system, such as calcium channels or GABAergic systems. Further research, including in vitro binding assays and in vivo animal models of epilepsy, would be necessary to elucidate the specific mechanism of action and therapeutic potential of this compound.

Conclusion

This technical guide outlines a feasible synthetic route for this compound, leveraging the robust Bucherer-Bergs reaction followed by a proposed N-amination step. While a detailed experimental protocol and comprehensive analytical data for the target molecule are not currently available in published literature, the provided information serves as a strong foundation for researchers and drug development professionals to initiate its synthesis and subsequent biological evaluation. The structural similarity to known anticonvulsant agents suggests that this compound is a worthwhile candidate for further investigation in the field of neuroscience and medicinal chemistry.

Physicochemical Properties of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione is a heterocyclic organic compound belonging to the hydantoin class. Due to the biological significance of the hydantoin scaffold in medicinal chemistry, understanding the physicochemical properties of its derivatives is crucial for drug design and development. This technical guide provides a comprehensive overview of the predicted and analogous physicochemical properties of this compound, detailed experimental protocols for their determination, and a workflow for its characterization. As experimental data for this specific compound is scarce in publicly available literature, this guide leverages data from structurally similar compounds and established analytical methodologies to provide a robust framework for its scientific investigation.

Chemical Structure and Identification

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₁₁N₃O₂

-

Molecular Weight: 157.17 g/mol

-

CAS Number: 89539-39-9

-

Canonical SMILES: CCC1(C)C(=O)N(C(=O)N1)N

Predicted and Analogous Physicochemical Properties

Table 1: Physicochemical Data of Analogous Hydantoin Derivatives

| Property | 5-Ethyl-5-methylhydantoin[1][2] | 5-Methylhydantoin[3] |

| Molecular Formula | C₆H₁₀N₂O₂ | C₄H₆N₂O₂ |

| Molecular Weight | 142.16 g/mol | 114.10 g/mol |

| Melting Point | 144-150 °C | Not available |

| Boiling Point | No data available | No data available |

| Solubility in Water | Approx. 5 g/L at 25°C[4] | Data not readily available |

| logP (predicted) | 0.2 | -0.6 |

| pKa | Not available | Data available in IUPAC Digitized pKa Dataset[3] |

Note: The addition of a 3-amino group to the hydantoin ring is expected to increase polarity and may influence the melting point, solubility, and pKa compared to its non-aminated counterpart, 5-ethyl-5-methylhydantoin.

Experimental Protocols for Physicochemical Characterization

To obtain accurate data for this compound, the following experimental protocols are recommended.

Melting Point Determination

The melting point is a critical indicator of purity.[5]

-

Apparatus: Mel-Temp apparatus or Thiele tube.[5]

-

Procedure (Capillary Method):

-

A small, finely ground sample of the compound is packed into a capillary tube, sealed at one end.[6]

-

The capillary tube is placed in the heating block of the melting point apparatus.[7]

-

The sample is heated at a controlled rate (approximately 1-2°C per minute) near the expected melting point.[7]

-

The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point.[7]

-

-

Note: A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound. Impurities tend to lower and broaden the melting point range.[5]

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point is a key characteristic.

-

Apparatus: Thiele tube or a micro-boiling point apparatus.[8][9]

-

Procedure (Capillary Method):

-

A small amount of the liquid is placed in a fusion tube.[8][10]

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube.[8][10]

-

The apparatus is heated slowly and uniformly.[8]

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.[8]

-

Solubility Determination

Solubility, particularly in aqueous and organic solvents, is a fundamental property for drug development.

-

Method: Shake-flask method.[11]

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a flask.

-

The flask is agitated at a constant temperature for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as HPLC-UV or UV-Vis spectroscopy.[12][13]

-

-

Note: Both thermodynamic and kinetic solubility measurements can be valuable in drug discovery.[11][13]

Determination of the Partition Coefficient (logP)

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity.

-

Procedure:

-

A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).[16]

-

The mixture is shaken until equilibrium is established.

-

The layers are separated by centrifugation.

-

The concentration of the compound in both the n-octanol and water layers is quantified, typically by HPLC.[16]

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[14]

-

Determination of the Ionization Constant (pKa)

The pKa value is essential for understanding the ionization state of a compound at different pH values.

-

Method: UV-Vis Spectrophotometry or Potentiometric Titration.[16]

-

Procedure (Spectrophotometry):

-

A series of buffer solutions with a range of pH values are prepared.

-

A constant concentration of the compound is added to each buffer solution.

-

The UV-Vis absorbance spectrum of each solution is recorded.

-

The pKa is determined by analyzing the changes in absorbance at a specific wavelength as a function of pH.

-

-

Note: Given the presence of amine and amide functionalities, this compound is expected to have at least one pKa value.

Synthesis and Characterization Workflow

The synthesis of hydantoin derivatives can often be achieved through methods like the Urech hydantoin synthesis, which involves the reaction of an amino acid with potassium cyanate.[17]

Computational Approaches

In the absence of experimental data, computational methods are invaluable for predicting physicochemical properties.

-

Density Functional Theory (DFT): DFT calculations can be used to predict molecular geometry, electronic properties, and spectroscopic signatures (IR, NMR), which can aid in structural confirmation.[18][19]

-

Quantitative Structure-Property Relationship (QSPR): QSPR models can provide estimations of properties like solubility, logP, and pKa based on the chemical structure.[20][21] These predictive tools are particularly useful in the early stages of drug discovery for screening large numbers of compounds.

Conclusion

While experimental data for this compound remains limited, this guide provides a comprehensive framework for its investigation. By utilizing the provided experimental protocols and leveraging data from analogous compounds, researchers can systematically determine its physicochemical properties. Furthermore, computational modeling offers a powerful complementary approach for property prediction. A thorough understanding of these characteristics is a prerequisite for any further development of this compound for pharmaceutical or other applications.

References

- 1. 5-Ethyl-5-methylhydantoin | C6H10N2O2 | CID 82162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Ethyl-5-methylhydantoin - Safety Data Sheet [chemicalbook.com]

- 3. 5-Methylhydantoin | C4H6N2O2 | CID 69216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 5-Ethyl-5-methylhydantoin | 5394-36-5 [smolecule.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. byjus.com [byjus.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. byjus.com [byjus.com]

- 11. researchgate.net [researchgate.net]

- 12. solubility experimental methods.pptx [slideshare.net]

- 13. pharmatutor.org [pharmatutor.org]

- 14. acdlabs.com [acdlabs.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ikm.org.my [ikm.org.my]

- 18. tandfonline.com [tandfonline.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione and its Structural Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the chemical class to which 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione belongs. Direct experimental data for this specific compound (CAS No. 1005-88-5) is limited in publicly available scientific literature. Therefore, this guide leverages data from structurally related imidazolidine-2,4-dione (hydantoin) derivatives to provide insights into its potential synthesis, properties, and biological activities.

Introduction

Imidazolidine-2,4-dione, commonly known as hydantoin, is a versatile heterocyclic scaffold that forms the core of numerous biologically active compounds. The hydantoin ring system is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic properties, including anticonvulsant, antimicrobial, and anticancer activities. This guide focuses on the characteristics of 3-amino-substituted hydantoins, with a specific reference to this compound.

Core Compound Profile: this compound

| Property | Value | Source |

| CAS Number | 1005-88-5 | Chemical Supplier Catalogs |

| Molecular Formula | C6H11N3O2 | Chemical Supplier Catalogs |

| Molecular Weight | 157.17 g/mol | Chemical Supplier Catalogs |

| Canonical SMILES | CCC1(C)C(=O)NC(=O)N1N | Inferred from Structure |

Synthesis of the Imidazolidine-2,4-dione Core

Several synthetic routes have been established for the preparation of the hydantoin ring system. The choice of method often depends on the desired substitution pattern. For 5,5-disubstituted hydantoins, the Bucherer-Bergs reaction is a common and efficient method. For the synthesis of hydantoins from amino acids, the Urech hydantoin synthesis is frequently employed.

Experimental Protocol: Urech Hydantoin Synthesis (General)

This method allows for the synthesis of hydantoins from α-amino acids. The process involves the formation of a ureido intermediate, followed by acid-catalyzed cyclization.[1][2]

Step 1: Esterification of the α-Amino Acid

-

Suspend the desired α-amino acid in ethanol.

-

Bubble hydrogen chloride gas through the mixture. The amino acid will slowly dissolve.

-

Stir the reaction overnight.

-

Evaporate the solvent to yield the amino acid ethyl ester hydrochloride.

Step 2: Formation of the Ureido Derivative

-

Dissolve the amino acid ethyl ester hydrochloride in water.

-

Cool the solution to -5°C in an ice-salt bath.

-

Add a solution of potassium cyanate (KCNO) in water dropwise while maintaining the temperature below 0°C.

-

Stir the reaction mixture for 2 hours at -5°C.

-

Allow the mixture to stand at room temperature, which may result in the precipitation of the ureido derivative.

Step 3: Cyclization to Hydantoin

-

Add concentrated hydrochloric acid to the ureido derivative.

-

Heat the mixture on a steam bath, which will cause the ureido derivative to dissolve and then the hydantoin product to precipitate.

-

Continue heating until the precipitation is complete.

-

Cool the mixture and filter the solid product.

-

Wash the product with cold water and recrystallize from a suitable solvent like ethanol.

Caption: Urech Hydantoin Synthesis Workflow.

Experimental Protocol: Bucherer-Bergs Reaction (General)

This multicomponent reaction is a widely used method for the synthesis of 5,5-disubstituted hydantoins from a ketone or aldehyde.[3]

-

Dissolve the starting ketone (e.g., ethyl methyl ketone for the 5-ethyl-5-methyl core) in a mixture of ethanol and water.

-

Add ammonium carbonate and potassium cyanide (or sodium cyanide) to the solution.

-

Heat the reaction mixture in a sealed vessel at a temperature typically ranging from 60 to 70°C for several hours.

-

During the reaction, the hydantoin product may precipitate.

-

After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the crude hydantoin.

-

Filter the solid, wash with water, and purify by recrystallization.

Caption: Bucherer-Bergs Reaction Overview.

Biological Activities of Imidazolidine-2,4-dione Derivatives

Anticonvulsant Activity

Many 5,5-disubstituted imidazolidine-2,4-diones are known for their anticonvulsant properties.[4][5][6][7][8] The substitution at the C-5 position is crucial for this activity.

| Compound | Test Model | ED50 (mg/kg) | Reference |

| 5-Isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione | MES | 26.3 | [4] |

| 5-Isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione | 6 Hz (32 mA) | 11.1 | [4] |

| 3-((4-Methylpiperazin-1-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione | MES | 38.5 | [4] |

| 3-((4-Methylpiperazin-1-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione | 6 Hz | 12.2 | [4] |

| Phenytoin | MES | 28.1 | [4] |

MES: Maximal Electroshock Seizure Test

Antimicrobial Activity

Certain imidazolidine-2,4-dione derivatives have demonstrated moderate antibacterial and weak antifungal activities. The nature of the substituents on the hydantoin ring influences the antimicrobial spectrum and potency.[9][10]

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Fused bicyclic hydantoins | Bacteria | Moderate activity | [9] |

| 5-Imino-4-thioxo-2-imidazolidinones | Bacteria & Fungi | Significant activity | [10] |

| Thiazolidine-2,4-dione hybrids | Gram-positive bacteria | 3.91 | [11] |

MIC: Minimal Inhibitory Concentration

Potential Involvement in Signaling Pathways

While direct evidence for this compound is lacking, related heterocyclic compounds, such as thiazolidinediones, are known to modulate key cellular signaling pathways like the ERK and PI3K/Akt pathways.[12][13][14][15][16][17][18][19] These pathways are crucial in regulating cell proliferation, survival, and differentiation, and their dysregulation is often implicated in cancer.

The Ras-Raf-MEK-ERK Signaling Pathway

The ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the nucleus, influencing gene expression and cellular processes.

Caption: Simplified ERK Signaling Pathway.

The PI3K-Akt Signaling Pathway

The PI3K/Akt pathway is another fundamental signaling cascade that plays a central role in cell survival, growth, and metabolism.

Caption: Simplified PI3K/Akt Signaling Pathway.

Conclusion

This compound belongs to the pharmacologically significant class of hydantoins. While specific research on this particular molecule is limited, the extensive studies on its structural analogs suggest potential for biological activity, particularly in the areas of anticonvulsant and antimicrobial applications. The synthetic methodologies outlined in this guide provide a foundation for its preparation and future investigation. Further research into its biological effects, including its potential modulation of key signaling pathways such as ERK and PI3K/Akt, is warranted to fully elucidate its therapeutic potential. Researchers and drug development professionals are encouraged to use this guide as a starting point for exploring the synthesis and biological evaluation of this and related compounds.

References

- 1. ikm.org.my [ikm.org.my]

- 2. researchgate.net [researchgate.net]

- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bepls.com [bepls.com]

- 7. Synthesis of new imidazolidin-2,4-dione and 2-thioxoimidazolidin-4-ones via C-phenylglycine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pmf.kg.ac.rs [pmf.kg.ac.rs]

- 10. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Involvement of MEK-ERK signaling pathway in the inhibition of cell growth by troglitazone in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 19. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure Elucidation of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione: A Technical Guide

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The guide outlines a systematic approach, from synthesis to spectroscopic and crystallographic analysis, to unambiguously determine the chemical structure of this heterocyclic compound.

Introduction

This compound is a derivative of hydantoin, a core scaffold in many biologically active compounds. The accurate determination of its structure is paramount for understanding its chemical properties, reactivity, and potential pharmacological activity. This guide details the integrated application of modern analytical techniques for its complete characterization.

Proposed Synthetic Pathway

The synthesis of this compound can be approached through established methods for the synthesis of N-substituted hydantoins. A plausible route involves the reaction of 5-ethyl-5-methylhydantoin with a suitable aminating agent.

Caption: Proposed synthetic route for this compound.

Spectroscopic and Spectrometric Data (Predicted)

The following tables summarize the predicted spectroscopic and spectrometric data for this compound based on the analysis of structurally similar compounds.[1][2][3][4][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 8.5 | br s | 1H | N1-H |

| ~5.5 - 6.5 | s | 2H | N3-NH₂ |

| ~1.8 - 2.0 | q | 2H | -CH₂ CH₃ |

| ~1.3 | s | 3H | -CH₃ |

| ~0.8 | t | 3H | -CH₂CH₃ |

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C4=O |

| ~155 | C2=O |

| ~65 | C5 |

| ~30 | -C H₂CH₃ |

| ~25 | -C H₃ |

| ~8 | -CH₂C H₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (N1-H and N3-NH₂) |

| 2970 - 2850 | Medium | C-H stretching (aliphatic) |

| 1780 - 1710 | Strong | C=O stretching (asymmetric and symmetric) |

| 1470 - 1450 | Medium | C-H bending |

| 1400 - 1350 | Medium | C-N stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 157 | High | [M]⁺ (Molecular Ion) |

| 142 | Medium | [M-NH]⁺ |

| 128 | High | [M-C₂H₅]⁺ or [M-C₂H₄-H]⁺ |

| 114 | Medium | [M-C₃H₇]⁺ |

| 56 | High | [C₃H₆N]⁺ |

Experimental Protocols

The following are detailed experimental protocols for the key analytical techniques required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the range of 0-15 ppm.

-

Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

2D NMR (COSY, HSQC, HMBC): Perform these experiments to establish proton-proton and proton-carbon correlations, which will aid in the definitive assignment of all signals.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Perform a background scan prior to the sample scan.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source and a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

-

Data Acquisition:

-

Acquire the mass spectrum over a mass range of m/z 50-500.

-

Use a standard EI energy of 70 eV.

-

For high-resolution mass spectrometry (HRMS), ensure the instrument is calibrated to provide mass accuracy within 5 ppm to confirm the elemental composition.

-

X-ray Crystallography

Should the compound form suitable single crystals, X-ray crystallography can provide the definitive three-dimensional structure.[8][9][10]

-

Crystal Growth: Grow single crystals by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the collected diffraction data to obtain precise atomic coordinates, bond lengths, and bond angles.

-

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the comprehensive structure elucidation of this compound.

Caption: A logical workflow for the structure elucidation of a novel compound.

Conclusion

The structure elucidation of this compound requires a multi-technique approach. The combination of NMR spectroscopy for determining the carbon-hydrogen framework, IR spectroscopy for identifying key functional groups, and mass spectrometry for ascertaining the molecular weight and fragmentation pattern provides a comprehensive dataset for an unambiguous structure assignment. In cases where single crystals can be obtained, X-ray crystallography offers the ultimate confirmation of the molecular structure. The protocols and predicted data presented in this guide serve as a robust framework for researchers undertaking the synthesis and characterization of this and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Ethyl-5-methylhydantoin | C6H10N2O2 | CID 82162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methyl-5,5-diphenylimidazolidine-2,4-dione | C16H14N2O2 | CID 77899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 5-Ethyl-5-methylimidazolidine-2,4-dione(5394-36-5) 1H NMR [m.chemicalbook.com]

- 7. 5-エチル-5-メチルヒダントイン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Biological Activity of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazolidine-2,4-dione, commonly known as the hydantoin scaffold, is a prominent heterocyclic structure in medicinal chemistry. Derivatives of this core have demonstrated a wide array of biological activities, leading to the development of clinically significant drugs. This technical guide focuses on the biological activities of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione and its related derivatives, with a particular emphasis on their anticonvulsant, antimicrobial, and cytotoxic properties. While specific data for the title compound is limited in publicly available literature, this guide extrapolates from structurally similar 3-amino and 5,5-disubstituted hydantoin derivatives to provide a comprehensive overview of their potential therapeutic applications.

Core Compound

This compound is a hydantoin derivative characterized by an amino group at the N-3 position and ethyl and methyl groups at the C-5 position. These substitutions are anticipated to influence the compound's lipophilicity, steric hindrance, and hydrogen bonding capacity, thereby affecting its pharmacokinetic profile and interaction with biological targets.

Biological Activities of Related Hydantoin Derivatives

The biological activities of hydantoin derivatives are diverse, with key areas of investigation including anticonvulsant, antimicrobial, and anticancer effects.

Anticonvulsant Activity

Hydantoin derivatives are a well-established class of anticonvulsant agents, with phenytoin being a notable example.[1][2] Their primary mechanism of action involves the modulation of voltage-gated sodium channels in neurons.[1][3] By binding to the inactive state of these channels, they slow the rate of recovery from inactivation, which in turn limits the repetitive firing of action potentials that characterizes seizure activity.[1][3]

Quantitative Data: Anticonvulsant Efficacy of Related Hydantoin Derivatives

The anticonvulsant potential of hydantoin derivatives is commonly assessed using the Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. The median effective dose (ED50) and median toxic dose (TD50) are determined to calculate the protective index (PI = TD50/ED50), a measure of the compound's safety margin.

| Compound Class | Test Model | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Reference |

| N-3-arylamide substituted 5,5-cyclopropanespirohydantoin (e.g., 5j) | MES | 9.2 | 421.6 | 45.8 | [4] |

| 3-amino-5,5′-diphenylhydantoin Schiff base (SB2-Ph) | MES | 8.29 | >80 | >9.65 | [5][6] |

| 5,5′-diphenylhydantoin-conjugated hemorphin (Ph-5) | MES | 0.25 µg | >5 µg | >20.35 | [7] |

| 5,5′-diphenylhydantoin-conjugated hemorphin (Ph-5) | 6 Hz | 0.358 µg | >5 µg | >13.97 | [7] |

Note: The data presented is for structurally related compounds and not for this compound itself.

Antimicrobial Activity

Certain hydantoin derivatives have shown promise as antimicrobial agents. Their mechanism of action can vary, but some derivatives are thought to interfere with bacterial enzymes or disrupt the integrity of the microbial cell membrane.

Quantitative Data: Antimicrobial Efficacy of Related Imidazolidine-2,4-dione Derivatives

The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 5-benzylidene-3-((Z)-((E)-3-phenylallylidene)amino)imidazolidine-2,4-dione (3g) | P. aeruginosa | 0.25 | [8] |

| 5-benzylidene-3-((Z)-((E)-3-phenylallylidene)amino)imidazolidine-2,4-dione (3e) | K. pneumoniae | 2 | [8] |

| 5-benzylidene-3-((Z)-((E)-3-phenylallylidene)amino)imidazolidine-2,4-dione (3h) | K. pneumoniae | 2 | [8] |

| 5-benzylidene-3-((Z)-((E)-3-phenylallylidene)amino)imidazolidine-2,4-dione (3g) | E. faecalis | 2 | [8] |

| 5-benzylidene-3-((Z)-((E)-3-phenylallylidene)amino)imidazolidine-2,4-dione (3b) | C. albicans | 0.25 | [8] |

Note: The data presented is for structurally related compounds and not for this compound itself.

Cytotoxic Activity

The cytotoxic effects of hydantoin derivatives against various cancer cell lines have been an active area of research. The mechanisms underlying their anticancer activity are multifaceted and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Quantitative Data: Cytotoxic Activity of Related Hydantoin Derivatives

The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxic potency.

| Compound Class/Derivative | Cancer Cell Line | IC50 | Reference |

| 3-benzyloxyhydantoin derivative (5g) | K562 | 0.04 µM | [9] |

| 3-benzyloxyhydantoin derivative (6g) | K562 | 0.01 µM | [9] |

| Hydantoin derivative (2c) | P. falciparum 3D7 | 3.97 ± 0.01 nM | [10] |

| Hydantoin derivative (3b) | P. falciparum 3D7 | 27.52 ± 3.37 µM | [10] |

| Hydantoin derivative (37) | A549 (Lung) | 55.1% inhibition at test concentration | [11] |

| Hydantoin derivatives (37, 40, 42, 45) | MCF-7 (Breast) | 64% - 74% inhibition at test concentration | [11] |

Note: The data presented is for structurally related compounds and not for this compound itself.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of hydantoin derivatives.

Anticonvulsant Activity Screening

1. Maximal Electroshock (MES) Test [4][5][12]

-

Objective: To assess the ability of a compound to prevent seizure spread.

-

Animals: Male ICR mice or Wistar rats.

-

Procedure:

-

Administer the test compound intraperitoneally (i.p.) at various doses. A control group receives the vehicle.

-

After a predetermined time (e.g., 1 hour), apply a maximal electrical stimulus (e.g., 50 mA, 0.2 s for mice; 80 mA, 1.0 s for rats) via corneal or auricular electrodes.[5][12]

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The absence of the tonic hindlimb extension is considered as the endpoint for protection.

-

Calculate the ED50 value, the dose that protects 50% of the animals from the tonic extensor component of the seizure.

-

2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test [1][4]

-

Objective: To evaluate the ability of a compound to raise the seizure threshold.

-

Animals: Male ICR mice.

-

Procedure:

-

Administer the test compound i.p. at various doses.

-

After a specific time, inject a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

-

Observe the animals for the onset of clonic seizures (a seizure characterized by at least 5 seconds of clonus).

-

The absence of clonic seizures within a specified observation period (e.g., 30 minutes) indicates protection.

-

Determine the ED50 value.

-

3. Rotarod Neurotoxicity Test [4]

-

Objective: To assess potential motor impairment caused by the test compound.

-

Animals: Male ICR mice.

-

Procedure:

-

Train the mice to remain on a rotating rod (e.g., 1-inch diameter, 6 rpm) for a set duration (e.g., 1 minute).

-

Administer the test compound i.p. at various doses.

-

At specified time intervals after administration, place the mice on the rotating rod.

-

Record the number of animals that fall off the rod within the set duration.

-

Calculate the TD50 value, the dose that causes 50% of the animals to fail the test.

-

Antimicrobial Susceptibility Testing

Broth Microdilution Method [13][14][15][16]

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Materials: 96-well microtiter plates, appropriate bacterial growth medium (e.g., Mueller-Hinton broth), bacterial inoculum, and test compound.

-

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a microtiter plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Add a fixed volume of the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 16-20 hours.[13]

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., no turbidity).

-

Cytotoxicity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [17][18][19][20][21]

-

Objective: To measure the metabolic activity of cells as an indicator of cell viability.

-

Materials: 96-well plates, cultured cancer cells, MTT reagent, and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[18]

-

Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[19]

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action for anticonvulsant hydantoin derivatives.

Caption: Workflow for the MTT cytotoxicity assay.

References

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]

- 4. Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Anticancer Evaluation and Docking Study of 3- Benzyloxyhydantoin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of hydantoin derivatives as potent antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jscimedcentral.com [jscimedcentral.com]

- 13. Broth microdilution - Wikipedia [en.wikipedia.org]

- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. youtube.com [youtube.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. MTT assay overview | Abcam [abcam.com]

- 21. texaschildrens.org [texaschildrens.org]

Spectroscopic Analysis of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione belongs to the hydantoin class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[1] A thorough spectroscopic analysis is fundamental for the unambiguous structural confirmation, purity assessment, and further development of this and related compounds. This guide provides a predictive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols.

Predicted Spectroscopic Data

The predicted spectroscopic data for this compound is summarized in the following tables. These predictions are derived from the analysis of similar hydantoin structures and general spectroscopic principles.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating molecular structure.[2] The predicted ¹H and ¹³C NMR spectral data are presented below.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 - 8.5 | Broad Singlet | 1H | N1-H | The N-H proton of the hydantoin ring is expected to be a broad singlet, exchangeable with D₂O. |

| ~ 4.0 - 5.0 | Singlet | 2H | N3-NH₂ | The amino protons are expected to be a singlet, also exchangeable with D₂O. The chemical shift can be influenced by solvent and concentration.[3] |

| ~ 1.8 - 2.2 | Quartet | 2H | -CH₂ CH₃ | The methylene protons of the ethyl group will appear as a quartet due to coupling with the adjacent methyl protons. |

| ~ 1.4 | Singlet | 3H | C5-CH₃ | The methyl group at the C5 position is a singlet as it has no adjacent protons. |

| ~ 0.8 - 1.0 | Triplet | 3H | -CH₂CH₃ | The terminal methyl protons of the ethyl group will appear as a triplet due to coupling with the methylene protons. |

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 175 - 180 | C 4=O | Carbonyl carbons in cyclic imides typically resonate in this downfield region.[4] |

| ~ 155 - 160 | C 2=O | The C2 carbonyl is also in a similar environment to C4. |

| ~ 60 - 65 | C 5 | The quaternary carbon at C5, substituted with two alkyl groups, is expected in this range.[5][6] |

| ~ 30 - 35 | -C H₂CH₃ | The methylene carbon of the ethyl group.[5] |

| ~ 20 - 25 | C5-C H₃ | The methyl carbon attached to the C5 position.[5] |

| ~ 8 - 12 | -CH₂C H₃ | The terminal methyl carbon of the ethyl group.[5] |

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[7]

Table 3: Predicted IR Absorption Data for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400 - 3500 | Medium | N-H Stretch (Amino) | Asymmetric and symmetric stretching of the primary amine.[8] |

| 3200 - 3300 | Medium, Broad | N-H Stretch (Imide) | Stretching vibration of the N-H bond in the hydantoin ring, often broadened by hydrogen bonding.[9] |

| 2850 - 3000 | Medium | C-H Stretch | Stretching vibrations of the methyl and ethyl groups.[9] |

| ~ 1770 | Strong | C=O Stretch (Asymmetric) | Asymmetric stretching of the two carbonyl groups in the hydantoin ring.[9] |

| ~ 1710 | Strong | C=O Stretch (Symmetric) | Symmetric stretching of the two carbonyl groups.[9] |

| 1550 - 1650 | Medium | N-H Bend | Bending vibration of the N-H₂ group.[8] |

| 1350 - 1470 | Medium | C-H Bend | Bending vibrations of the methyl and methylene groups.[9] |

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[10]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion | Rationale |

| 171 | [M]⁺ | Molecular ion peak (C₆H₁₁N₃O₂). |

| 156 | [M - NH]⁺ | Loss of the amino group radical. |

| 142 | [M - C₂H₅]⁺ | Loss of the ethyl group. |

| 128 | [M - C₃H₇]⁺ | Loss of the ethyl and a methyl group. |

| 114 | [M - C₂H₅ - CO]⁺ | Loss of the ethyl group followed by a carbonyl group. |

| 57 | [C₃H₅O]⁺ | A common fragment from the cleavage of the ring. |

| 43 | [C₂H₅N]⁺ or [C₃H₇]⁺ | Fragments corresponding to parts of the side chains and ring. |

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and high-quality spectroscopic data.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[2] Ensure the sample is fully dissolved to avoid line broadening.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single pulse.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single pulse.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.[11]

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[12] Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.[7] Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Background Scan: Collect a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ absorptions.[13]

-

Sample Scan: Place the sample in the beam path and collect the spectrum.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.[14]

3.3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[15] Further dilute this stock solution to a final concentration of 1-10 µg/mL. Filter the solution if any particulate matter is present.[15]

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[1]

-

Data Acquisition (ESI):

-

Ionization Mode: Positive ion mode is typically suitable for this compound due to the presence of basic nitrogen atoms.

-

Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 50-500).

-

-

Data Acquisition (EI):

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.[17]

Visualizations

4.1. Experimental Workflow

Caption: Experimental workflow for the spectroscopic analysis of the target compound.

4.2. Logical Data Interpretation

Caption: Logical flow from spectroscopic data to final structure elucidation.

References

- 1. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 2. benchchem.com [benchchem.com]

- 3. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 5. 13Carbon NMR [chem.ch.huji.ac.il]

- 6. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 7. amherst.edu [amherst.edu]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

- 9. scribd.com [scribd.com]

- 10. m.youtube.com [m.youtube.com]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide on the Potential Therapeutic Targets of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione

Disclaimer: No specific studies on the biological activity or therapeutic targets of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione have been identified in publicly available literature. This guide, therefore, extrapolates potential therapeutic applications based on the well-documented activities of structurally related compounds belonging to the hydantoin (imidazolidine-2,4-dione) class. All data and proposed mechanisms should be interpreted as predictive for this specific molecule and would require experimental validation.

Introduction

This compound is a derivative of the hydantoin heterocyclic system. The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs.[1][2] The diverse pharmacological activities of hydantoin derivatives are attributed to the versatility of substitutions possible at the N-1, N-3, and C-5 positions of the imidazolidine-2,4-dione ring.[2] This allows for the fine-tuning of their physicochemical properties and biological target interactions. This document outlines the most probable therapeutic targets for this compound based on the activities of its close analogs, focusing on anticonvulsant and anticancer potentials, with additional prospects in other therapeutic areas.

Potential Therapeutic Targets and Mechanisms of Action

Based on the known biological activities of related hydantoin derivatives, the primary potential therapeutic targets for this compound are likely to be in the areas of epilepsy and cancer.

The most established therapeutic application of hydantoin derivatives is in the treatment of epilepsy.[3][4][5] Compounds like phenytoin and mephenytoin are well-known anticonvulsants.[3][6]

Mechanism of Action: The primary anticonvulsant mechanism of hydantoins is the blockade of voltage-gated sodium channels in neurons.[7][8][9] They exhibit a use-dependent and voltage-dependent binding to the inactive state of these channels.[7][8] This action stabilizes the neuronal membrane, prolongs the refractory period, and thereby limits the sustained high-frequency firing of action potentials that is characteristic of seizures.[7][8]

-

Hypothesized Action of this compound: It is plausible that this compound could also modulate voltage-gated sodium channels, making it a candidate for controlling partial and tonic-clonic seizures.[5][6]

A growing body of evidence suggests that hydantoin and structurally related thiazolidinone derivatives possess significant anticancer properties.[10][11]

Potential Targets and Mechanisms:

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Several studies have identified thiazolidinone and hydantoin derivatives as inhibitors of EGFR, a key receptor tyrosine kinase involved in cell proliferation, survival, and metastasis.[12][13][14][15][16] Inhibition of EGFR can block downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, leading to reduced tumor growth.

-

Other Kinase Inhibition: Some derivatives have shown activity against other kinases like HER2 and BRAFV600E, suggesting a potential for multi-kinase inhibition.[11][16]

-

Induction of Apoptosis and Cell Cycle Arrest: Various hydantoin derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines, which are crucial mechanisms for anticancer agents.[11][14]

-

Androgen Receptor Antagonism: Certain hydantoin structures are known to act as androgen receptor antagonists, a key strategy in treating prostate cancer.[17]

-

Hypothesized Action of this compound: The structural features of this compound may allow it to interact with the ATP-binding site of kinases like EGFR or other cancer-related targets.

The versatility of the hydantoin scaffold suggests other potential therapeutic applications:

-

Antimicrobial Activity: Some hydantoin derivatives have shown antimicrobial properties.[18] For instance, certain imidazolidine-2,4-diones have been found to inhibit virulence factors in bacteria like Pseudomonas aeruginosa by interfering with quorum sensing pathways.[19]

-

Anti-inflammatory Activity: Imidazolidinone derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[20]

-

Antidiabetic Activity: Analogs of thiazolidinediones, a class of antidiabetic drugs, have been developed using an imidazolidine-2,4-dione core.[21] Some of these derivatives have been explored as inhibitors of protein tyrosine phosphatase-1B (PTP1B), a negative regulator of insulin signaling.[22]

Data Presentation: Biological Activity of Structurally Related Compounds

The following tables summarize quantitative data for analogous compounds.

Table 1: Anticonvulsant Activity of Hydantoin Derivatives

| Compound | Animal Model | Test | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |

| 5,5-Diphenylhydantoin (Phenytoin) | Mice | MES | 5.96 - 9.87 | 25 - 68.5 | ~2.5 - 11.5 |

| 3-Methoxymethyl-5-ethyl-5-phenylhydantoin | Mice | MES & scPTZ | Active | Not specified | Not specified |

| 3-Acetoxymethyl-5-ethyl-5-phenylhydantoin | Mice | MES | Active | Not specified | Not specified |

Data sourced from multiple studies.[23][24][25] MES: Maximal Electroshock Seizure test. scPTZ: subcutaneous Pentylenetetrazole test.

Table 2: In Vitro Anticancer Activity of Hydantoin and Thiazolidinone Derivatives

| Compound Class/Derivative | Cancer Cell Line | Assay | IC₅₀ (µM) | Target(s) |

| Thiazolidinone derivative 7b | Hela (Cervical Cancer) | Cytotoxicity | 1.83 ± 0.1 | EGFRWT, EGFRL858R, EGFRT790M |

| Thiazolidinone derivative 7b | - | Kinase Inhibition | 0.099 ± 0.006 (EGFRWT) | EGFR |

| Thiazolidinone/uracil hybrid 5b | - | Kinase Inhibition | 0.091 ± 0.07 (EGFR) | EGFR, BRAFV600E |

| 5,5-diphenylhydantoin derivative 24 | HCT-116 (Colon) | MTT | 12.83 ± 0.9 | EGFR, HER2 |

| 5,5-diphenylhydantoin derivative 24 | HePG-2 (Liver) | MTT | 9.07 ± 0.8 | EGFR, HER2 |

| 5,5-diphenylhydantoin derivative 24 | MCF-7 (Breast) | MTT | 4.92 ± 0.3 | EGFR, HER2 |

| Hydantoin/1,2,4-oxadiazoline 5h | HCT116 (Colon) | MTT | ~30 | Not specified |

Data sourced from multiple studies.[11][13][15][16][26] IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research.

This is a standard preclinical assay to screen for anticonvulsant activity against generalized tonic-clonic seizures.[23][24]

-

Animal Model: Male albino mice (typically 20-30 g) are used.

-

Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Procedure:

-

At the time of predicted peak effect of the compound, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

-

This stimulus induces a maximal seizure in unprotected animals, characterized by a tonic extension of the hindlimbs.

-

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Endpoint: The absence of the tonic hindlimb extension is considered the endpoint for protection.

-

Data Analysis: The ED₅₀, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[11][26]

-

Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

Procedure:

-

After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

-

The plate is incubated for a few hours (e.g., 2-4 hours) to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

-

Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

This assay measures the ability of a compound to inhibit the enzymatic activity of the EGFR protein.[13][15]

-

Materials: Recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), and ATP are required.

-

Procedure:

-

The EGFR enzyme is incubated with various concentrations of the test compound in an assay buffer.

-

The kinase reaction is initiated by adding the substrate and ATP.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based assays that measure the amount of ATP remaining.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC₅₀ value is determined from the dose-response curve.

Visualizations

Caption: Hypothesized anticonvulsant mechanism via sodium channel modulation.

Caption: Hypothesized anticancer mechanism via EGFR pathway inhibition.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

While direct experimental data for this compound is currently unavailable, the extensive research on the broader hydantoin class of compounds provides a strong foundation for predicting its potential therapeutic targets. The most promising avenues for investigation appear to be in the fields of neurology, specifically as an anticonvulsant targeting voltage-gated sodium channels, and oncology, as an inhibitor of receptor tyrosine kinases like EGFR. Further research into its antimicrobial, anti-inflammatory, and antidiabetic properties may also be warranted. The experimental protocols and quantitative data provided for analogous compounds in this guide offer a roadmap for the future evaluation and potential development of this compound as a novel therapeutic agent.

References

- 1. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jddtonline.info [jddtonline.info]

- 4. researchgate.net [researchgate.net]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. pcbiochemres.com [pcbiochemres.com]

- 7. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Phenytoin? [synapse.patsnap.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 3D QSAR of thiazolidinone derivatives as EGFR inhibitors [wisdomlib.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis, Cytotoxicity Evaluation, and Molecular Dynamics of 4-Thiazolidinone Derivatives: A Potential Path to EGFR-Targeted Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New thiazolidin-4-ones as anti-cervical cancer agents targeting EGFR: design, synthesis, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and synthesis of new thiazolidinone/uracil derivatives as antiproliferative agents targeting EGFR and/or BRAFV600E - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Buy 5-Ethyl-5-methylhydantoin | 5394-36-5 [smolecule.com]

- 19. Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. asianpubs.org [asianpubs.org]

- 22. Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Effect of structural modification of the hydantoin ring on anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

in silico modeling of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione interactions

An In-Depth Technical Guide to the In Silico Modeling of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling approaches for studying the interactions of this compound, a hydantoin derivative. Due to the limited availability of direct research on this specific molecule, this document extrapolates from established computational methodologies applied to analogous hydantoin and imidazolidine-2,4-dione derivatives. The guide details common experimental protocols for molecular docking and molecular dynamics simulations, presents hypothetical yet representative quantitative data in structured tables, and includes mandatory visualizations of signaling pathways and experimental workflows using Graphviz (DOT language) to facilitate understanding for researchers, scientists, and drug development professionals.

Introduction to this compound and In Silico Modeling

This compound belongs to the hydantoin class of compounds, which are five-membered heterocyclic rings containing two nitrogen atoms. Hydantoin derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticonvulsant, antiarrhythmic, antibacterial, and antitumor properties[1][2]. In silico modeling, or computer-aided drug design (CADD), offers a powerful and cost-effective approach to investigate the molecular interactions of such compounds, predict their biological activity, and guide the development of new therapeutic agents[3][4].

This guide will focus on the core in silico techniques used to model the interactions of small molecules like this compound with protein targets. These techniques primarily include molecular docking to predict binding poses and affinities, and molecular dynamics (MD) simulations to study the stability and dynamics of the ligand-protein complex.

Hypothetical Signaling Pathway Interaction

To illustrate a potential mechanism of action, the following diagram depicts a hypothetical signaling pathway that could be modulated by a hydantoin derivative. This example showcases the inhibition of a key kinase in a cancer-related pathway.

In Silico Experimental Workflow

The following diagram illustrates a typical workflow for the in silico modeling of a small molecule like this compound.

Detailed Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol:

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign Gasteiger charges.

-

Define the binding site (grid box) based on the location of the co-crystallized ligand or using blind docking.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using software like ChemDraw or Avogadro.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign rotatable bonds.

-

-

Docking Simulation:

-

Use docking software such as AutoDock Vina.

-

Set the grid box parameters to encompass the defined binding site.

-

Run the docking simulation to generate multiple binding poses.

-

-

Analysis:

-

Analyze the predicted binding poses and their corresponding binding affinities (docking scores).

-

Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time.

Protocol:

-

System Preparation:

-

Use the best-ranked docked complex from the molecular docking study as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation:

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT ensemble.

-

Equilibrate the system at the desired pressure (e.g., 1 atm) under the NPT ensemble.

-

Run the production MD simulation for a sufficient time (e.g., 100 ns).

-

-

Trajectory Analysis:

-

Calculate the Root Mean Square Deviation (RMSD) to assess the stability of the complex.

-

Calculate the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Analyze the hydrogen bond network between the ligand and protein over time.

-

Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).

-

Quantitative Data Presentation

The following tables present hypothetical quantitative data that would be generated from the in silico modeling of this compound with a target protein.

Table 1: Molecular Docking Results

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | TYR231, LYS154, ASP321 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | 5 |

Table 2: Molecular Dynamics Simulation Analysis (100 ns)

| Parameter | Average Value | Standard Deviation |

| RMSD of Protein Backbone (Å) | 1.8 | 0.3 |

| RMSD of Ligand (Å) | 0.9 | 0.2 |

| Number of Hydrogen Bonds | 1.5 | 0.5 |

Table 3: Binding Free Energy Calculation (MM/PBSA)

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.8 |

| Polar Solvation Energy | 35.5 |

| Non-polar Solvation Energy | -4.1 |

| Total Binding Free Energy | -34.6 |

Conclusion

This technical guide has outlined the standard in silico methodologies for investigating the molecular interactions of this compound. By employing molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the binding mechanisms, stability, and potential efficacy of this and other hydantoin derivatives. The provided protocols, data tables, and visualizations serve as a foundational framework for professionals in the field of drug discovery and development to design and interpret computational studies aimed at identifying novel therapeutic agents. Further in vitro and in vivo validation is essential to confirm the findings of these computational models.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pure.uj.ac.za [pure.uj.ac.za]

- 4. Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives catalyzed by Bu SO3H core–shell nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application